(1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-イル)(4-(1H-ピロール-1-イル)フェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

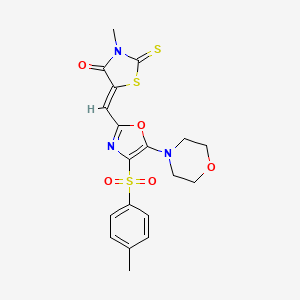

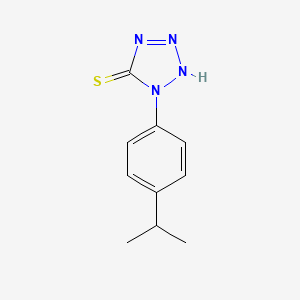

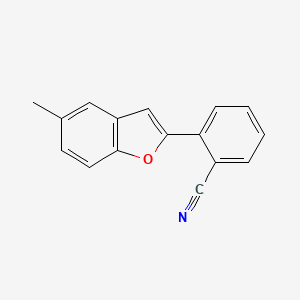

The compound contains a 1H-1,2,3-triazole ring and a pyrrole ring, which are both five-membered heterocycles . The triazole ring contains two nitrogen atoms and three carbon atoms, while the pyrrole ring contains one nitrogen atom and four carbon atoms . These rings are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyrrole rings. The exact structure would depend on the specific arrangement and substitution of these rings .Chemical Reactions Analysis

Triazole and pyrrole rings can participate in various chemical reactions. For example, triazoles can act as ligands in coordination chemistry, and pyrroles can undergo electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole and pyrrole rings. For example, these rings can contribute to the compound’s polarity, solubility, and stability .科学的研究の応用

- 1,2,3-トリアゾールは、その安定性、芳香族性、水素結合能により、創薬において重要な骨格として役立ちます . 研究者は、この化合物の誘導体を用いて、潜在的な治療用途を探求してきました。

- 例えば、抗痙攣薬のルフィナミド、広域スペクトルセファロスポリン系抗生物質のセファトリジン、抗がん剤のカルボキシアミドトリアゾールはすべて、1,2,3-トリアゾールコアを含んでいます .

創薬と医薬品化学

クリックケミストリーと生体共役

超分子化学と材料科学

蛍光イメージングとケミカルバイオロジー

高分子化学と材料工学

抗ウイルスおよび抗がん活性

要約すると、この化合物のユニークな構造と多様な用途は、科学研究にとって魅力的な対象となっています。研究者は、創薬から材料科学まで、さまざまな分野におけるその可能性を探求し続けています。 🌟

作用機序

Target of Action

It’s known that 1,2,3-triazole derivatives have been widely explored in the pharmaceutical industry and academics due to their broad spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Mode of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It’s known that 1,2,3-triazole derivatives show numerous biological activities such as anti-proliferative, anti-hiv, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Pharmacokinetics

Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Result of Action

It’s known that 1,2,3-triazole derivatives have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Action Environment

It’s known that the stability and efficacy of 1,2,3-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(20-11-15(12-20)21-10-7-17-18-21)13-3-5-14(6-4-13)19-8-1-2-9-19/h1-10,15H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCQPNFVSIGIDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2434058.png)

amino}-4-phenylbutanoate](/img/structure/B2434072.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/no-structure.png)